N-mesityl-2-(3-methylphenyl)acetamide
Description
N-Mesityl-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom of an acetamide backbone, which is further substituted with a 3-methylphenyl group at the α-carbon (Fig. 1).
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.372 |
IUPAC Name |
2-(3-methylphenyl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO/c1-12-6-5-7-16(10-12)11-17(20)19-18-14(3)8-13(2)9-15(18)4/h5-10H,11H2,1-4H3,(H,19,20) |
InChI Key |
LIRZBVQDMDYXEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-mesityl-2-(3-methylphenyl)acetamide can be contextualized against related acetamide derivatives (Table 1). Key comparisons include:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Insights
Substituent Effects on Bioavailability: The mesityl group in the target compound enhances lipophilicity compared to electron-withdrawing groups (e.g., trichloromethyl in ), favoring CNS penetration .
Solid-State Geometry :
- Meta-substitution (e.g., 3-methylphenyl) induces torsional angles of ~80° between aromatic rings, as seen in dichlorophenyl-thiazolyl analogs (). This contrasts with planar trichloroacetamides (), where steric effects dominate .
Pharmacological Potential: Analog CNS-11g () shares the target’s low rotatable bond count but incorporates a phthalazinyl group, which may improve binding to amyloidogenic proteins . Thiazolyl-substituted acetamides () exhibit hydrogen-bonding motifs (N–H⋯N) that stabilize crystal structures, a feature absent in the target compound but relevant for material science applications .
Research Findings and Implications
- Neurotherapeutic Potential: The target compound’s structural analogs (CNS-11/CNS-11g) show promise in disrupting α-synuclein aggregates, suggesting utility in Parkinson’s disease research .
- Synthetic Versatility: Derivatives like N-(3-chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide () highlight the role of halogenation in tuning physicochemical properties for industrial or medicinal chemistry .
- Crystallographic Trends : Meta-substitution on the phenyl ring (e.g., 3-methyl) induces predictable torsional angles in acetamides, aiding in rational drug design .
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